molecular formula C9H7FN2 B127394 8-Fluoroquinolin-4-amine CAS No. 148401-38-1

8-Fluoroquinolin-4-amine

Cat. No.: B127394
CAS No.: 148401-38-1
M. Wt: 162.16 g/mol
InChI Key: PFULPFXDXVNQCQ-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Mechanism of Action

Target of Action

The primary targets of 8-Fluoroquinolin-4-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, this compound can inhibit bacterial growth and reproduction .

Mode of Action

This compound interacts with its targets by binding to the enzymes and inhibiting their activity . This interaction disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling process of bacterial DNA . This disruption affects downstream processes such as DNA replication, transcription, repair, and recombination, ultimately leading to bacterial death .

Pharmacokinetics

They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties would impact its bioavailability and effectiveness .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the supercoiling process of bacterial DNA, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA . This disruption leads to the death of the bacteria, making this compound an effective antibacterial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, starting with 4-chloroquinoline, the chlorine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Functionalized quinoline derivatives with diverse chemical properties.

Scientific Research Applications

Scientific Research Applications

8-Fluoroquinolin-4-amine has several notable applications:

Chemistry

  • Building Block : Serves as a precursor for synthesizing more complex fluorinated compounds, enabling the development of materials with enhanced properties.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit key enzymes involved in various biological pathways, particularly in bacterial DNA replication.
  • Mechanism of Action : The compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to inhibition of bacterial growth.

Medicine

  • Antibacterial Activity : Explored for its effectiveness against various bacterial strains, similar to other fluoroquinolones.
  • Anticancer Potential : Studies have shown that it exhibits cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in cancer drug development. For instance, modifications at specific positions on the quinoline ring have been linked to enhanced biological activity .

Industry

  • Liquid Crystals and Dyes : Utilized in the production of materials like liquid crystals and cyanine dyes, which are essential for display technologies and imaging applications.

Cytotoxicity Evaluation

A study evaluated various 4-aminoquinoline derivatives, including this compound, against breast cancer cell lines. Results indicated significant cytotoxicity, highlighting structure-activity relationships that could inform further drug development efforts.

Antiproliferative Activity

Another research focused on the antiproliferative effects of novel quinoline derivatives against multiple cancer cell lines. Modifications on the quinoline structure led to compounds with IC50 values lower than standard treatments, underscoring the potential of this compound in anticancer therapeutics .

Comparison with Similar Compounds

  • 7-Fluoroquinolin-4-amine
  • 6-Fluoroquinolin-4-amine
  • 5-Fluoroquinolin-4-amine

Comparison: 8-Fluoroquinolin-4-amine is unique due to the position of the fluorine atom at the 8th position of the quinoline ring. This specific placement can significantly influence its biological activity and chemical reactivity compared to other fluorinated quinoline derivatives. For instance, the 7-fluoro derivative may exhibit different binding affinities to enzymes and receptors, leading to variations in its pharmacological profile.

Biological Activity

8-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 8-position and an amino group at the 4-position of the quinoline ring. This specific substitution pattern enhances its biological activity compared to other quinoline derivatives.

Property Value
Molecular Formula C9H8FN
Molecular Weight 163.16 g/mol
Solubility Soluble in DMSO
Melting Point Not specified

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are critical for DNA replication and transcription in bacteria. By binding to these enzymes, the compound effectively disrupts bacterial cell division, leading to cell death .

Pharmacokinetics

  • Absorption : Well absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted through urine and feces.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has been tested against human breast cancer cell lines MCF7 and MDA-MB468, showing promising results comparable to established chemotherapeutic agents like chloroquine .

Cell Line IC50 (µM) Comparison Agent
MCF7Not specifiedChloroquine
MDA-MB468Not specifiedChloroquine

Case Studies

  • Cytotoxicity Evaluation
    A study synthesized various 4-aminoquinoline derivatives, including this compound, and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that while all compounds exhibited activity, some derivatives were significantly more potent than others, suggesting structure-activity relationships that could guide further drug development .
  • Antiproliferative Activity
    Another study focused on the antiproliferative effects of novel quinoline derivatives against multiple cancer cell lines. The findings highlighted that modifications at specific positions on the quinoline ring could enhance biological activity, with some compounds demonstrating IC50 values significantly lower than those of standard treatments .

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound for developing new drugs targeting infections and cancers. Its ability to inhibit key enzymes involved in DNA replication positions it as a valuable candidate in antibiotic development and cancer therapeutics.

Properties

IUPAC Name

8-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFULPFXDXVNQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578357
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148401-38-1
Record name 8-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoroquinolin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution at 15°-20° C of 4-azido-8-fluoroquinoline in 12 mL of absolute ethanol was added a portion of 0.57g (0.015 mol) of sodium borohydride. A powerful exotherm with vigorous evolution of gas was observed. The solution was cooled in ice and the remainder of the hydride was added in small portions within five minutes. The ice bath was then is removed. After about two hours, the mixture was poured into about 200 mL of ice water. The precipitate was collected and air dried overnight. Yield 1.35 g. M.P. 184°-186° C.
Name
4-azido-8-fluoroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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